

2,6-Dichlorobenzoic acid physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichlorobenzoic acid

Cat. No.: B041355

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An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dichlorobenzoic Acid

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2,6-Dichlorobenzoic acid**, tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes.

Chemical Identity and Structure

2,6-Dichlorobenzoic acid is a halogenated carboxylic acid. It is classified as a chlorobenzoic acid with two chloro groups at positions 2 and 6. This substitution pattern significantly influences its acidity and chemical reactivity.

Identifier	Value
IUPAC Name	2,6-dichlorobenzoic acid
CAS Number	50-30-6
Molecular Formula	C ₇ H ₄ Cl ₂ O ₂
Molecular Weight	191.01 g/mol
Canonical SMILES	<chem>C1=CC(=C(C(=C1)Cl)C(=O)O)Cl</chem>
InChI Key	MRUDNSFOFOQZDA-UHFFFAOYSA-N

Physical Properties

2,6-Dichlorobenzoic acid typically appears as a white to off-white or yellowish crystalline powder or as needles when recrystallized from ethanol. It is stable under normal storage conditions but is incompatible with strong oxidizing agents.

Property	Value
Appearance	White to almost white powder or crystals.
Melting Point	138-145 °C (ranges reported include 139-142 °C, 141-145 °C, and 142-145 °C).
Boiling Point	Sublimes; also reported as 298.7 °C at 760 mmHg.
Solubility	Sparingly soluble in water (0.1-1 g/100 mL at 19 °C). More soluble in organic solvents like ethanol and acetone.
Vapor Pressure	0.000557 mmHg at 25 °C.

Chemical Properties and Reactivity

As a carboxylic acid, **2,6-Dichlorobenzoic acid** is acidic and will donate a proton in the presence of a base. These neutralization reactions with bases can be exothermic. It can react with active metals to produce hydrogen gas and a metal salt. The carboxyl group can undergo reactions such as esterification and amidation, while the chlorine atoms on the benzene ring allow it to participate in reactions like palladium-catalyzed arylations.

Property	Value
pKa	1.69 ± 0.10 (Predicted)
Reactivity	Incompatible with strong oxidizing agents. Reacts with bases in neutralization reactions.

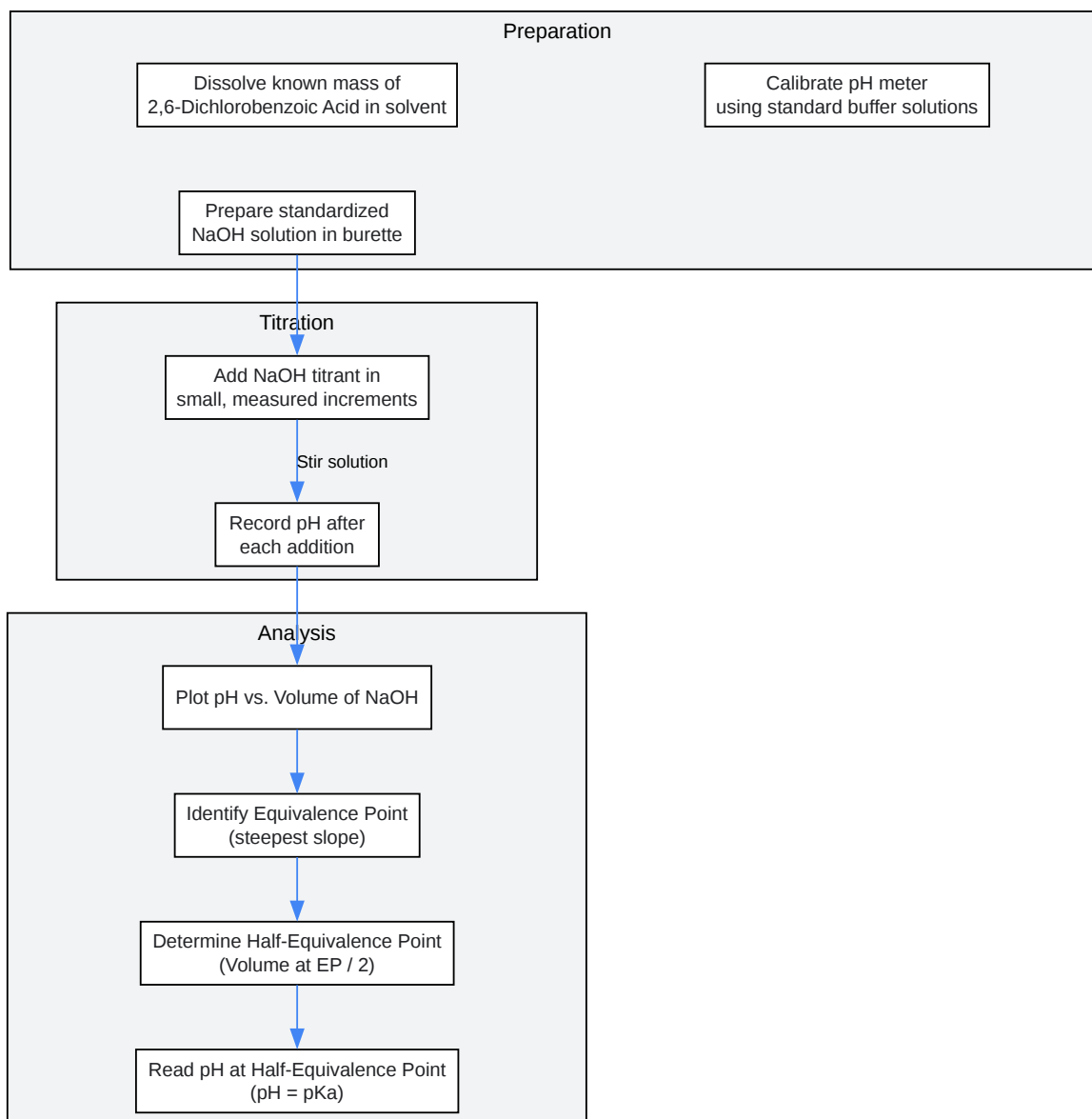
Experimental Protocols

Determination of pKa via Potentiometric Titration

The pKa of a weak acid like **2,6-Dichlorobenzoic acid** can be determined by titrating a solution of the acid with a strong base and monitoring the pH.

Methodology:

- **Preparation:** A known concentration of **2,6-Dichlorobenzoic acid** is dissolved in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).
- **Titration Setup:** A calibrated pH meter with a glass electrode is immersed in the acid solution. A standardized solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH), is placed in a burette.
- **Titration Process:** The NaOH solution is added to the acid solution in small, precise increments. After each addition, the solution is stirred, and the pH is recorded.
- **Data Analysis:** A titration curve is generated by plotting the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
- **pKa Determination:** The equivalence point of the titration is identified from the sharp inflection in the curve. The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point. At the half-equivalence point, the pH of the solution is equal to the pKa of the acid.



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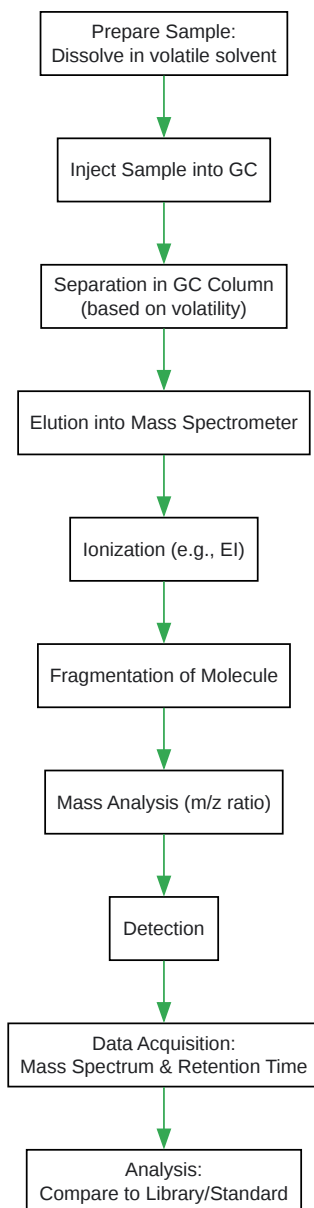
Caption: Workflow for pKa determination by potentiometric titration.

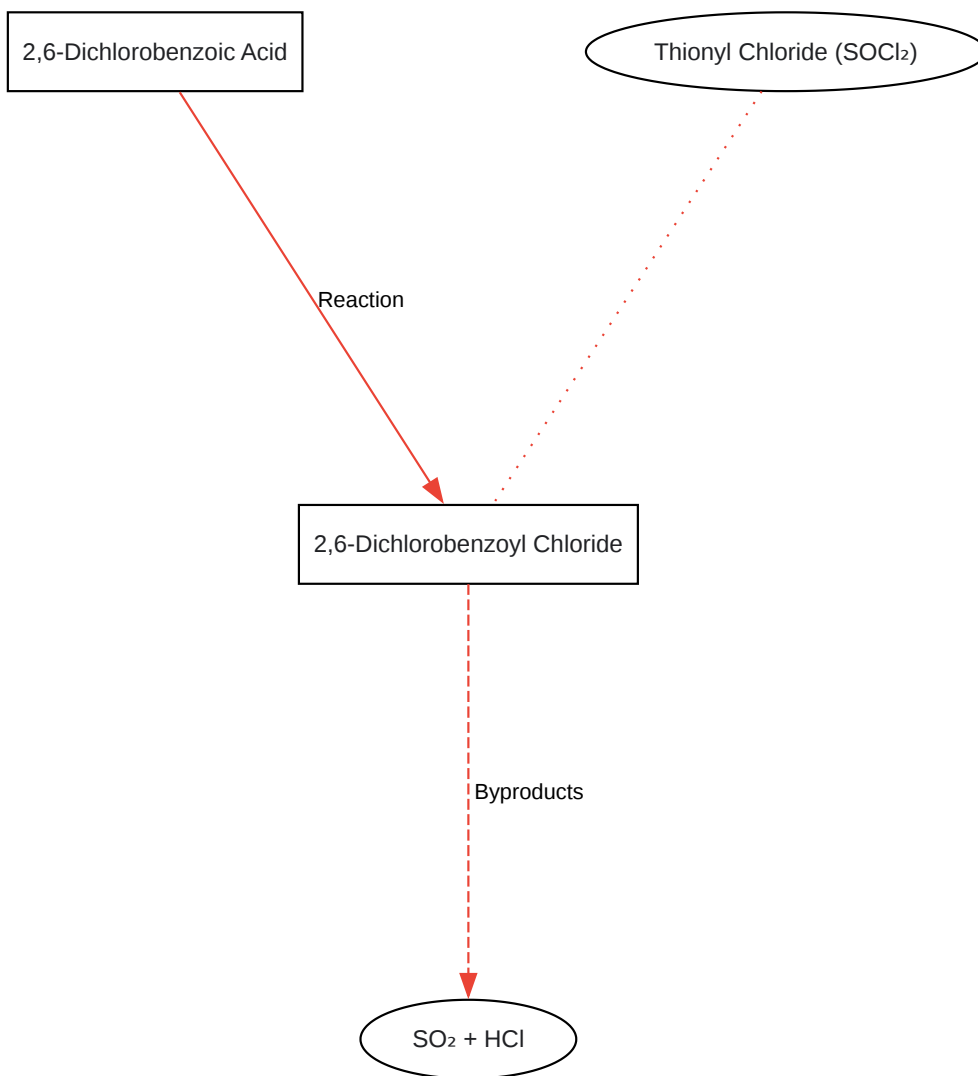
Purity Analysis and Compound Identification by GC-MS

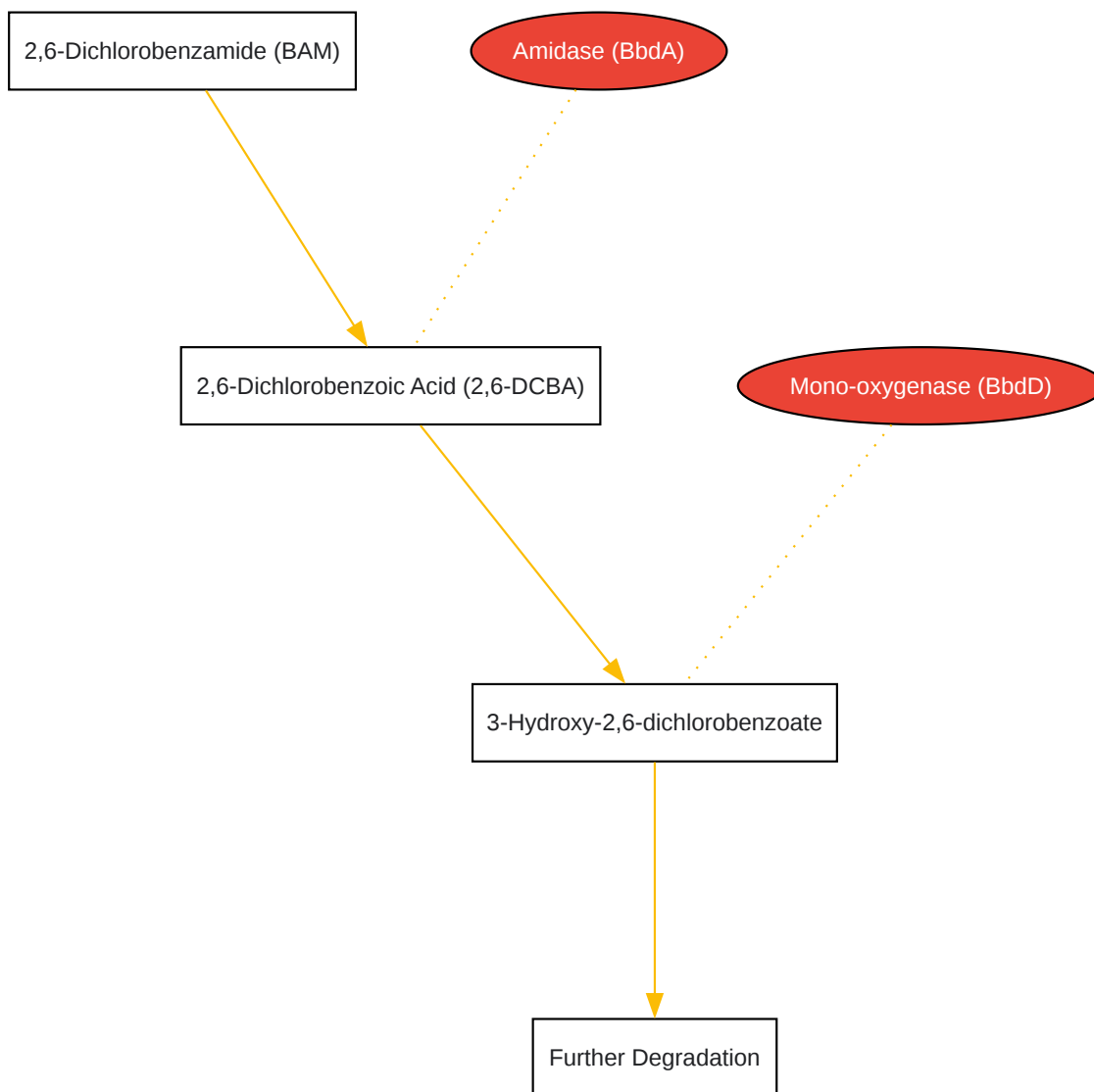
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of a volatile compound like **2,6-Dichlorobenzoic acid** and confirming its identity.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of **2,6-Dichlorobenzoic acid** is dissolved in a volatile organic solvent (e.g., acetone or dichloromethane) to a concentration of approximately 10 µg/mL. The sample must be free of particulates. For polar compounds, derivatization may be necessary to increase volatility.
- **GC Separation:** A microliter of the prepared sample is injected into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column is heated using a temperature program, which separates compounds based on their boiling points and interactions with the column's stationary phase.
- **MS Ionization and Detection:** As components elute from the GC column, they enter the mass spectrometer. They are ionized, typically by an electron ionization (EI) source, which bombards the molecules with electrons, causing them to form charged ions and fragment in a reproducible pattern.
- **Data Analysis:** The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio, and a detector records their abundance. The resulting mass spectrum is a fingerprint of the molecule. The identity of the compound is confirmed by comparing its retention time and mass spectrum to a known standard or a spectral library (e.g., NIST). Purity is assessed by integrating the peak area of the target compound relative to any impurity peaks.







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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com